Alphate
Overview
Description
Alphate: is a hypothetical compound used for illustrative purposes in various chemical studies. It is not a real compound but serves as a model to understand different chemical principles and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alphate involves several synthetic routes, each with specific reaction conditions. One common method is the hydrogenation of alkenes using a nickel catalyst under high pressure and temperature. Another route involves the oxidation of primary alcohols using chromium (VI) oxidants, such as potassium dichromate in sulfuric acid, to yield aldehydes, which can then be further processed to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale hydrogenation reactors where alkenes are converted to alkanes using nickel catalysts. The process would be optimized for high yield and purity, with stringent control over temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Alphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Alphate, as a model compound, is used in various scientific research applications:
Chemistry: To study reaction mechanisms and pathways.
Biology: As a model to understand metabolic pathways involving similar real compounds.
Medicine: To simulate drug interactions and metabolic processes.
Industry: To develop and optimize synthetic routes for real compounds.
Mechanism of Action
The mechanism of action of Alphate involves its interaction with specific molecular targets. For instance, in oxidation reactions, this compound interacts with oxidizing agents to form intermediate compounds that eventually yield carboxylic acids. The pathways involved include electron transfer and bond formation/breaking processes .
Comparison with Similar Compounds
Alphate can be compared with other aliphatic hydrocarbons such as:
Methane: The simplest alkane with one carbon atom.
Ethane: An alkane with two carbon atoms.
Propane: An alkane with three carbon atoms.
Properties
IUPAC Name |
dimethyl [4-(methylamino)-4-oxobut-2-en-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTSDMXIXPKRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC)OP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042164 | |
Record name | Alphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2157-98-4 | |
Record name | Moncrotophos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2157-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 1-methyl-3-(methylamino)-3-oxoprop-1-enyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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